
2-Bromo-3,4-difluorobenzyl bromide
Übersicht
Beschreibung
“2-Bromo-3,4-difluorobenzyl bromide” is a chemical compound with the molecular formula C7H4Br2F2 . It has been used in the preparation of novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole EP 1 receptor antagonists .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C7H4Br2F2/c8-3-4-1-2-5 (10)7 (11)6 (4)9/h1-2H,3H2 . This code provides a unique representation of the compound’s molecular structure .
Physical And Chemical Properties Analysis
“this compound” is a solid-powder at room temperature . It has a molecular weight of 285.91 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . The compound’s rotatable bond count is 1 .
Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
The regioflexible substitution of 1,3-difluorobenzene, which is a precursor to 2-Bromo-3,4-difluorobenzyl bromide, demonstrates the use of modern organometallic methods to selectively convert this starting material into various bromobenzoic acids and benzoic acids containing fluorine atoms. These transformations highlight the chemical versatility and application of such compounds in synthesizing a wide range of halogenated aromatic compounds, essential in pharmaceutical synthesis and material science (Schlosser & Heiss, 2003).
Photodynamic Therapy for Cancer
Zinc phthalocyanine derivatives synthesized with substitutions including this compound analogs have been studied for their photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields, making them potential photosensitizers for photodynamic therapy (PDT). PDT is a treatment method for cancer that utilizes light-sensitive compounds to generate singlet oxygen, which selectively destroys cancer cells. The research into these compounds underscores the ongoing exploration of this compound in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Material Synthesis
The chemical structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis, illustrate the role of this compound derivatives in the synthesis of complex organic molecules. These molecules are crucial for developing new materials with potential applications in electronics, photonics, and as functional materials in various industrial sectors (Polo et al., 2019).
Electrochemical Studies
The electrochemical reduction of benzyl bromides, including derivatives of this compound, has been investigated to understand the one-electron cleavage of C-Br bonds at palladium and palladized cathodes. This research provides insights into the generation and immobilization of benzyl radicals on solid interfaces, which is crucial for the development of advanced electrochemical synthesis methods and materials processing techniques (Jouikov & Simonet, 2010).
Safety and Hazards
“2-Bromo-3,4-difluorobenzyl bromide” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-3,4-difluorobenzyl bromide is the benzylic position of organic compounds . The benzylic position refers to the carbon atom next to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as free radical bromination . This reaction involves the removal of a hydrogen atom from the benzylic position, which is then replaced by a bromine atom . The reaction can proceed via either an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
The reaction of this compound with organic compounds affects the biochemical pathways involving these compounds. The introduction of a bromine atom at the benzylic position can significantly alter the chemical properties of the compound, potentially affecting its reactivity, stability, and interactions with other molecules .
Result of Action
The result of the action of this compound is the formation of a new compound with a bromine atom at the benzylic position . This can significantly alter the compound’s chemical properties, potentially leading to changes in its biological activity.
Biochemische Analyse
Biochemical Properties
2-Bromo-3,4-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atoms in this compound can be replaced by nucleophiles such as thiols, amines, and alcohols, leading to the formation of covalent bonds with these biomolecules. This interaction can result in the inhibition or activation of enzyme activity, depending on the nature of the nucleophile and the specific enzyme involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atoms in the compound can undergo nucleophilic substitution reactions with various functional groups in proteins and enzymes. This can result in the formation of covalent bonds that either inhibit or activate the target biomolecule. For example, the interaction of this compound with cysteine residues in enzymes can lead to the formation of thioether bonds, which can inhibit enzyme activity by blocking the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation products of this compound can also have biological activity, which may contribute to its overall effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes and signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, enzyme activity, and cellular metabolism .
Eigenschaften
IUPAC Name |
2-bromo-1-(bromomethyl)-3,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFLLNJCIHAWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805523-88-9 | |
| Record name | 2-Bromo-3,4-difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


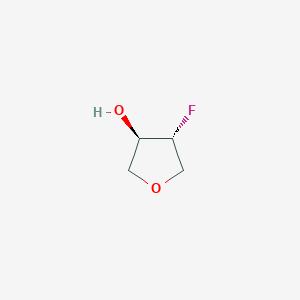

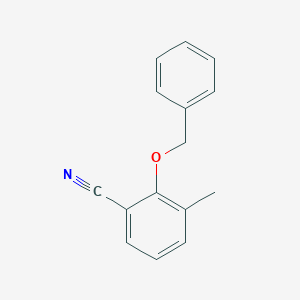
![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
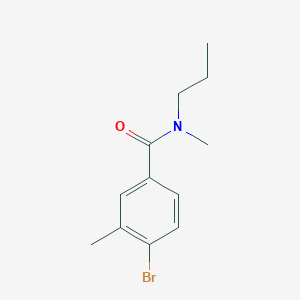
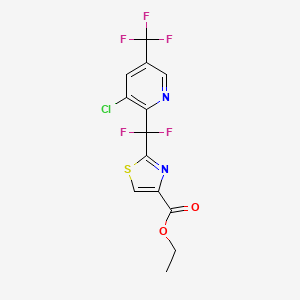


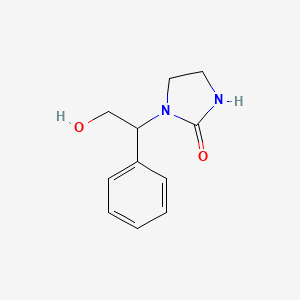
![(5-Hydroxy-4-isobutylaminomethyl-6-methyl-[3]pyridyl)-methanol](/img/structure/B1448600.png)
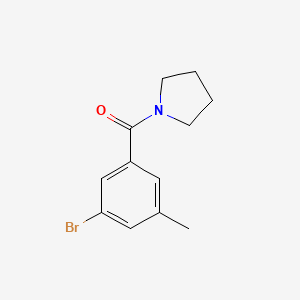

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)

